molecular formula C4H7Br B089217 2-BROMO-2-BUTENE CAS No. 13294-71-8

2-BROMO-2-BUTENE

Cat. No.: B089217
CAS No.: 13294-71-8
M. Wt: 135 g/mol
InChI Key: UILZQFGKPHAAOU-UHFFFAOYSA-N
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Description

2-BROMO-2-BUTENE is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of butene and exists in both cis and trans isomeric forms. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

2-Bromo-2-butene is primarily used as an intermediate in organic synthesis . It is involved in the synthesis of substituted catechol derivatives and mono-annelated benzenes . It is also used as an initiator or catalyst in certain reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 reaction . In this process, a strong base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it .

Biochemical Pathways

The E2 reaction is a key biochemical pathway affected by this compound. This reaction results in the formation of an alkene, specifically 2-butene . The E2 reaction is a type of elimination reaction that leads to the formation of a double bond .

Pharmacokinetics

Given its chemical properties, it is likely to have a high volatility due to its low boiling point . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.

Result of Action

The primary result of this compound’s action is the formation of 2-butene, an alkene . This is achieved through the E2 elimination reaction, which involves the removal of a proton and a leaving group (in this case, a bromine atom) from adjacent carbon atoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and can form explosive concentrations in the presence of vapors . Therefore, it should be handled with care, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s reactivity may be influenced by temperature and pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-BROMO-2-BUTENE can be synthesized through the bromination of 2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-2-BUTENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted butenes.

    Elimination: Major products are butenes.

    Addition: Vicinal dihalides are formed.

Scientific Research Applications

2-BROMO-2-BUTENE is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromobutane: Similar in structure but differs in the position of the bromine atom.

    1-Bromo-2-butene: Another brominated butene with the bromine atom at a different position.

    Crotyl bromide:

Uniqueness

2-BROMO-2-BUTENE is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Its ability to undergo various types of reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065404
Record name 2-Butene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-71-8
Record name 2-Bromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13294-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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